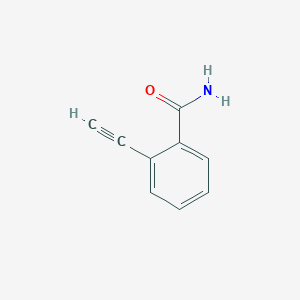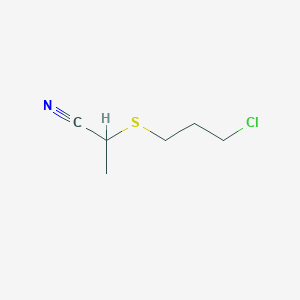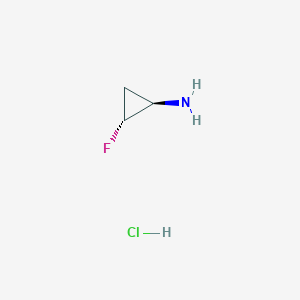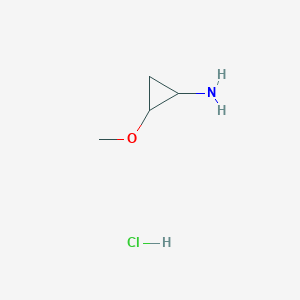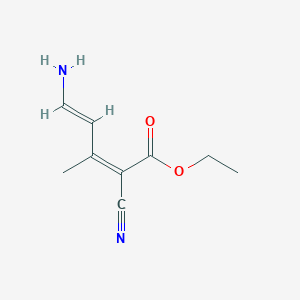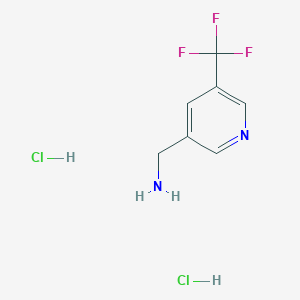
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
Overview
Description
“(5-(Trifluoromethyl)pyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 766513-53-5 . It has a molecular weight of 176.14 and its IUPAC name is [5-(trifluoromethyl)-3-pyridinyl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7F3N2/c8-7(9,10)6-1-5(2-11)3-12-4-6/h1,3-4H,2,11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Medicinal Applications
- Anticonvulsant Agents : Novel Schiff bases of 3-aminomethyl pyridine, related to (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride, have been synthesized and found to exhibit significant anticonvulsant activity (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
- Iron(III) Complexes : Iron(III) complexes involving derivatives of (5-(Trifluoromethyl)pyridin-3-yl)methanamine have been shown to possess remarkable photocytotoxic properties in red light and are useful in cellular imaging (Basu et al., 2014).
- Enhanced Cellular Uptake : Similar Iron(III) complexes have also been studied for their enhanced cellular uptake in cancer cells, demonstrating significant photocytotoxicity (Basu et al., 2015).
Chemical Synthesis
- Imidazo[1,5-a]pyridine Derivatives : An efficient synthesis method for imidazo[1,5-a]pyridine derivatives, starting from a compound closely related to (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride, has been developed (Mihorianu et al., 2010).
Catalytic Applications
- Palladacycles : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, related to the subject compound, have been synthesized and shown to be useful in catalytic applications (Roffe et al., 2016).
Hydroxylation of Alkanes
- Diiron(III) Complexes : Diiron(III) complexes involving derivatives of (5-(Trifluoromethyl)pyridin-3-yl)methanamine have been used as catalysts for the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Safety And Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H302 and H318 . This indicates that it is harmful if swallowed and causes serious eye damage. The precautionary statements P280, P305+P351+P338 suggest that protective gloves/eye protection/face protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
[5-(trifluoromethyl)pyridin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6-1-5(2-11)3-12-4-6;;/h1,3-4H,2,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJFAOSMGPIFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride | |
CAS RN |
1020747-92-5 | |
| Record name | [5-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Oxa-1-azaspiro[3.4]octane](/img/structure/B1396095.png)
![4-[2-(Chlorosulfonyl)ethyl]benzoic acid](/img/structure/B1396096.png)

![[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine](/img/structure/B1396098.png)
